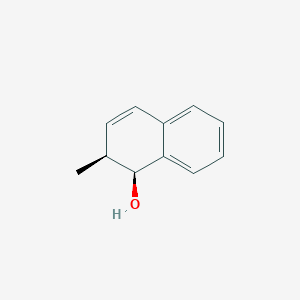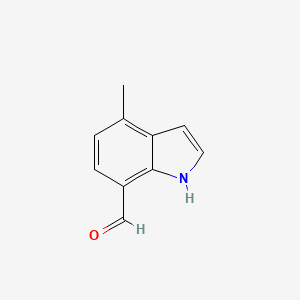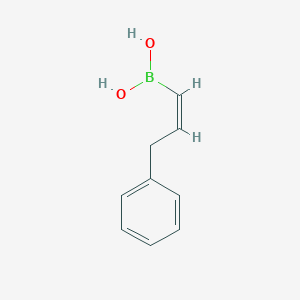
(3S,4R)-3,4-difluoropiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-difluoropiperidine;hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems for reagent addition and temperature control is also common to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3,4-difluoropiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated amines.
Aplicaciones Científicas De Investigación
(3S,4R)-3,4-difluoropiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3,4-difluoropiperidine;hydrochloride
- (3S,4S)-3,4-difluoropiperidine;hydrochloride
- (3R,4R)-3,4-difluoropiperidine;hydrochloride
Uniqueness
The unique stereochemistry of (3S,4R)-3,4-difluoropiperidine;hydrochloride gives it distinct chemical and biological properties compared to its stereoisomers. The specific arrangement of fluorine atoms and the piperidine ring contribute to its unique reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C5H10ClF2N |
|---|---|
Peso molecular |
157.59 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m1./s1 |
Clave InChI |
MKMKCRCSQCCJJO-JBUOLDKXSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1F)F.Cl |
SMILES canónico |
C1CNCC(C1F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)





![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)
